molecular formula C4H7NaO3 B12388772 Sodium 3-hydroxybutyrate-2,2-d2

Sodium 3-hydroxybutyrate-2,2-d2

Cat. No.: B12388772
M. Wt: 128.10 g/mol
InChI Key: NBPUSGBJDWCHKC-IYPYQTRPSA-M
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Description

Sodium 3-hydroxybutyrate-2,2-d2: is a deuterated form of sodium 3-hydroxybutyrate, where two hydrogen atoms are replaced by deuterium. This compound is a stable isotope-labeled analog used in various scientific research applications, particularly in metabolic studies and as a tracer in biochemical experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 3-hydroxybutyrate-2,2-d2 typically involves the reaction of ethyl 3-hydroxybutyrate with sodium hydroxide in a mixed solvent of an organic solvent and water. The reaction is carried out at controlled temperatures and stirring rates to ensure the formation of the desired product . The process involves:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-hydroxybutyrate-2,2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Acetoacetate.

    Reduction: 3-Hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Properties

Molecular Formula

C4H7NaO3

Molecular Weight

128.10 g/mol

IUPAC Name

sodium;2,2-dideuterio-3-hydroxybutanoate

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i2D2;

InChI Key

NBPUSGBJDWCHKC-IYPYQTRPSA-M

Isomeric SMILES

[2H]C([2H])(C(C)O)C(=O)[O-].[Na+]

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]

Origin of Product

United States

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